N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide
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Overview
Description
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a furan ring, a pyrrolidine ring, and a phenoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrrolidine intermediates, followed by their coupling with the phenoxy group under controlled conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods allow for the efficient and scalable production of the compound while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide undergoes several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various furan derivatives.
Reduction: The pyrrolidine ring can be reduced to form different amine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the pyrrolidine ring can produce N-ethylpyrrolidine.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide include:
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
- 2-Fluorodeschloroketamine .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H32N2O3 |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-(5-methyl-2-propan-2-ylphenoxy)propanamide |
InChI |
InChI=1S/C23H32N2O3/c1-16(2)19-10-9-17(3)14-22(19)28-18(4)23(26)24-15-20(21-8-7-13-27-21)25-11-5-6-12-25/h7-10,13-14,16,18,20H,5-6,11-12,15H2,1-4H3,(H,24,26) |
InChI Key |
OUGZNIRRPPIZFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)NCC(C2=CC=CO2)N3CCCC3 |
Origin of Product |
United States |
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